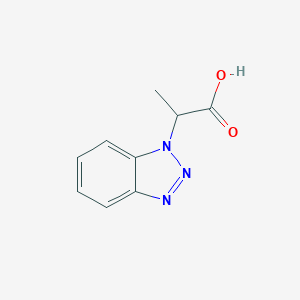

2-Benzotriazol-1-yl-propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-8-5-3-2-4-7(8)10-11-12/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHYXZGLOIXABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281648 | |

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4144-65-4 | |

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4144-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Benzotriazol-1-yl-propionic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Benzotriazol-1-yl-propionic acid, a valuable building block in pharmaceutical and materials science. The document delves into the primary synthetic pathways, with a detailed focus on the nucleophilic substitution reaction between benzotriazole and 2-bromopropionic acid. Key experimental parameters, mechanistic insights into regioselectivity, and detailed protocols for synthesis, purification, and characterization are presented. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of this synthetic process.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest due to the versatile chemical nature of the benzotriazole moiety. Benzotriazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The incorporation of a propionic acid side chain at the N1 position of the benzotriazole ring introduces a carboxylic acid functional group, which can be readily modified to create a diverse library of derivatives for various applications, including the development of novel therapeutic agents and functional materials.

This guide will focus on the most common and practical laboratory-scale synthesis of the parent compound, this compound.

Primary Synthesis Pathway: N-Alkylation of Benzotriazole

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of benzotriazole with a suitable 2-substituted propionic acid derivative. The general reaction scheme is depicted below:

Caption: General reaction scheme for the N-alkylation of benzotriazole.

This reaction is a classic example of a nucleophilic substitution, where the nitrogen of the benzotriazole ring acts as a nucleophile, attacking the electrophilic carbon of the propionic acid derivative and displacing a leaving group (e.g., bromide).

Mechanistic Considerations: The Challenge of Regioselectivity

A critical aspect of the N-alkylation of benzotriazole is the potential for substitution at two different nitrogen atoms, leading to the formation of two constitutional isomers: the N1-substituted and the N2-substituted products.[3][4][5]

Caption: N1 and N2 isomers of alkylated benzotriazole.

The ratio of these isomers is influenced by several factors, including the nature of the solvent, the base used, the reaction temperature, and the electrophile.[6] Generally, N1-alkylation is thermodynamically favored, leading to the more stable product.[5] However, under certain conditions, the N2-isomer can be formed as a significant byproduct. For the synthesis of this compound, reaction conditions are typically chosen to maximize the yield of the desired N1 isomer.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number |

| Benzotriazole | C₆H₅N₃ | 119.12 | 95-14-7 |

| 2-Bromopropionic acid | C₃H₅BrO₂ | 152.97 | 598-72-1 |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |

Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzotriazole (0.1 mol, 11.91 g) in N,N-dimethylformamide (DMF, 100 mL).

-

Base Addition: To this solution, add powdered sodium hydroxide (0.1 mol, 4.00 g) portion-wise while stirring. The addition should be done carefully to control any exotherm. Stir the mixture at room temperature for 30 minutes to form the sodium salt of benzotriazole.

-

Addition of Alkylating Agent: Slowly add 2-bromopropionic acid (0.1 mol, 15.29 g) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Results |

| Melting Point | Literature values vary, typically in the range of 130-140 °C. |

| ¹H NMR | Expected signals include aromatic protons of the benzotriazole ring, a quartet for the methine proton, and a doublet for the methyl group of the propionic acid moiety, along with a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals corresponding to the carbons of the benzotriazole ring and the propionic acid side chain. |

| IR Spectroscopy | Characteristic peaks for the C=O stretch of the carboxylic acid, O-H stretch, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (191.19 g/mol ). |

Note: Specific spectral data should be acquired and interpreted for the synthesized compound to confirm its structure.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Benzotriazole: Harmful if swallowed. May cause an allergic skin reaction.

-

2-Bromopropionic acid: Causes severe skin burns and eye damage.[3][7][8] Harmful if swallowed or inhaled.[3] It is corrosive to the respiratory tract.[3]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

N,N-Dimethylformamide (DMF): Harmful in contact with skin and if inhaled. May damage the unborn child.

Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[3][7][8][9]

Conclusion

The N-alkylation of benzotriazole with 2-bromopropionic acid provides a reliable and straightforward pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the choice of base and solvent, the desired N1-substituted product can be obtained in good yield. Understanding the underlying mechanism and potential side reactions is crucial for optimizing the synthesis and achieving high purity of the final compound. The protocol and information provided in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate.

References

- Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Research Journal of Pharmacy and Technology. [URL not available]

- Safety Data Sheet. (2016, February 15). [URL not available]

-

synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. ResearchGate. [Link]

- 2-Bromopropionic Acid Standard - Safety Data Sheet. (2019, March 30). [URL not available]

- 2-bromopropionic acid. SD Fine-Chem. [URL not available]

- Material Safety Data Sheet - (R)-(+)-2-Bromopropionic acid, 99% (>85% ee). Cole-Parmer. [URL not available]

-

Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. [Link]

-

Synthesis of Benzotriazolo 1, 2-A Benzotriazole Derivatives as New High Density, Insensitive Energetic Materials. DTIC. (1996, July 25). [Link]

-

Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. (2021, June 30). [Link]

-

N-Alkylation of Benzotriazole a) | Download Table. ResearchGate. [Link]

-

Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. [Link]

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [URL not available]

-

Research on chem-selective N-alkylation of benzotriazole in glycerol. ResearchGate. [Link]

-

Benzotriazole synthesis. Organic Chemistry Portal. [Link]

-

Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. PMC - NIH. [Link]

-

Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). ResearchGate. [Link]

-

(1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. NIH. [Link]

-

Review on synthetic study of benzotriazole. GSC Online Press. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

Spectroscopic Unveiling of 2-Benzotriazol-1-yl-propionic acid: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzotriazol-1-yl-propionic acid, a molecule of significant interest in medicinal chemistry and materials science, presents a unique structural framework amenable to in-depth spectroscopic characterization. This guide, intended for researchers and professionals in drug development, provides a comprehensive analysis of the spectroscopic data for this compound. In the absence of readily available experimental spectra, this document leverages high-fidelity predictive modeling and foundational spectroscopic principles to elucidate its structural features. By dissecting the predicted spectral data and drawing parallels with the experimental spectra of its constituent moieties, 1H-Benzotriazole and propionic acid, we can construct a robust and scientifically grounded understanding of the molecule's spectroscopic signature.

This guide will navigate through the theoretical underpinnings and practical interpretations of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind expected spectral features will be explained, providing a self-validating system of analysis that is crucial for scientific integrity.

Figure 1: A diagram illustrating the central role of spectroscopic techniques in the structural elucidation of this compound.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

Theoretical Framework: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making IR spectroscopy an invaluable tool for identifying functional groups.

Experimental Protocol (Hypothetical): For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method would be suitable for analysis.[1][2]

-

ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. A background spectrum of the clean, empty crystal is first recorded and automatically subtracted from the sample spectrum.

-

KBr Pellet: 1-2 mg of the finely ground sample is intimately mixed with approximately 200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, through which the IR beam is passed.

Predicted IR Data:

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch (aromatic) | Benzotriazole Ring |

| 2980-2850 | C-H stretch (aliphatic) | Propionic Acid Chain |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1600-1450 | C=C stretch (aromatic), N=N stretch (triazole) | Benzotriazole Ring |

| ~1450 | C-H bend (aliphatic) | Propionic Acid Chain |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~950 (broad) | O-H bend (out-of-plane) | Carboxylic Acid |

Interpretation and Causality:

The most prominent feature in the predicted IR spectrum is the very broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3][4] This broadness arises from the dimeric association of carboxylic acid molecules via hydrogen bonding. The sharp, strong peak around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. The presence of these two features is a strong confirmation of the carboxylic acid functionality.

The aromatic C-H stretching vibrations of the benzotriazole ring are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the propionic acid chain will appear between 2980 and 2850 cm⁻¹. The C=C stretching vibrations of the benzene ring and the N=N stretching of the triazole ring are predicted to be in the 1600-1450 cm⁻¹ range. Bending vibrations for the aliphatic C-H bonds and the C-O stretching of the carboxylic acid provide further structural information in the fingerprint region.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Theoretical Framework: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment, providing detailed information about the structure and connectivity of atoms.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as acidic protons can exchange with deuterium in some solvents. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

A. ¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | singlet | 1H | -COOH |

| 8.1 - 7.9 | multiplet | 2H | Aromatic H (ortho) |

| 7.6 - 7.4 | multiplet | 2H | Aromatic H (meta) |

| ~5.5 | quartet | 1H | -CH- |

| ~1.8 | doublet | 3H | -CH₃ |

Interpretation and Causality:

The most downfield signal, predicted around 12.5 ppm, is characteristic of the acidic proton of the carboxylic acid group. Its chemical shift can be variable and is sensitive to concentration and temperature. The aromatic region is expected to show two multiplets corresponding to the protons on the benzotriazole ring. The protons ortho to the triazole ring are likely to be more deshielded and appear further downfield (8.1 - 7.9 ppm) compared to the meta protons (7.6 - 7.4 ppm).

The methine proton (-CH-) of the propionic acid moiety is predicted to be a quartet around 5.5 ppm due to coupling with the three protons of the adjacent methyl group. The methyl group (-CH₃) protons are expected to appear as a doublet around 1.8 ppm, resulting from coupling with the single methine proton. The integration values of 1:2:2:1:3 are consistent with the number of protons in each unique chemical environment.

B. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH (carbonyl) |

| ~145 | Aromatic C (ipso) |

| ~133 | Aromatic C (ipso) |

| ~128 | Aromatic CH |

| ~124 | Aromatic CH |

| ~120 | Aromatic CH |

| ~112 | Aromatic CH |

| ~55 | -CH- |

| ~18 | -CH₃ |

Interpretation and Causality:

The carbonyl carbon of the carboxylic acid is the most deshielded carbon and is predicted to have a chemical shift of around 172 ppm. The aromatic carbons of the benzotriazole ring will appear in the range of 110-145 ppm. The two ipso-carbons (carbons attached to the triazole ring) are expected to be the most downfield of the aromatic signals. The four aromatic CH carbons will give rise to distinct signals in the predicted spectrum.

The aliphatic carbons of the propionic acid chain are found upfield. The methine carbon (-CH-), being attached to the electronegative nitrogen of the triazole ring, is deshielded and predicted to appear around 55 ppm. The methyl carbon (-CH₃) is the most shielded carbon and is expected at approximately 18 ppm.

Figure 2: A diagram illustrating the correlation between the carbon atoms of this compound and their predicted ¹³C NMR chemical shifts.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol (Hypothetical):

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), would be used to generate gas-phase ions of the molecule. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and often results in a prominent molecular ion peak.

-

Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data:

The molecular formula for this compound is C₉H₉N₃O₂. The calculated molecular weight is 191.19 g/mol .

| m/z (predicted) | Ion |

| 192 | [M+H]⁺ (Molecular ion + proton) |

| 191 | [M]⁺ (Molecular ion) |

| 146 | [M - COOH]⁺ (Loss of the carboxylic acid group) |

| 119 | [C₆H₅N₃]⁺ (Benzotriazole fragment) |

| 73 | [C₃H₅O₂]⁺ (Propionic acid fragment) |

Interpretation and Causality:

In ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 192. The molecular ion peak [M]⁺ at m/z 191 may also be observed.

Under EI conditions, which induce more fragmentation, a characteristic fragmentation pattern would be expected. A significant fragment would likely result from the loss of the carboxylic acid group (-COOH, 45 Da), leading to a peak at m/z 146. Another major fragmentation pathway would be the cleavage of the bond between the propionic acid side chain and the benzotriazole ring, resulting in the stable benzotriazole cation at m/z 119 and the propionic acid radical cation at m/z 73.

Figure 3: A simplified diagram showing the predicted major fragmentation pathways of this compound in mass spectrometry.

Conclusion

This in-depth technical guide has provided a comprehensive spectroscopic analysis of this compound based on predictive modeling and fundamental chemical principles. While experimental data is paramount for definitive structural confirmation, the predicted IR, ¹H NMR, ¹³C NMR, and mass spectra, along with their detailed interpretations, offer a robust and scientifically sound framework for understanding the key structural features of this molecule. The correlations drawn between the predicted data and the known spectroscopic behavior of its constituent parts, 1H-Benzotriazole and propionic acid, further strengthen the validity of this analysis. This guide serves as a valuable resource for researchers and scientists, enabling them to anticipate and interpret the spectroscopic characteristics of this and related compounds in their drug discovery and development endeavors.

References

- Jamkhandi, C.M., & Disouza, J.I. (2012). Synthesis and antimicrobial evaluation of [(1H-benzotriazol-1-ylacetyl) amino] acetic acid derivatives. Research Journal of Pharmacy and Technology, 5(9), 1197-1200.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link][3]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000237). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000237). Retrieved from [Link][5]

-

NIST Chemistry WebBook. (n.d.). Propanoic acid. Retrieved from [Link]

-

ACD/Labs. (n.d.). ACD/C+H NMR Predictors. Retrieved from [Link]

-

ACD/Labs. (n.d.). ACD/MS Fragmenter. Retrieved from [Link][7]

-

NIST Chemistry WebBook. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link][5]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of propanoic acid. Retrieved from [Link][8]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

Mestrelab. (n.d.). Mnova NMRPredict. Retrieved from [Link][10]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000179 - Propionic Acid. Retrieved from [Link][11]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link][12]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][13]

-

YouTube. (2023, December 9). IR Spectra Predicting Tools. Retrieved from [Link][14]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link][15]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link][16]

-

NIST Chemistry WebBook. (n.d.). Propanoic acid. Retrieved from [Link][17]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link][18]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link][19]

-

The Journal of Chemical Physics. (2006). IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters: Propanoic acid. Retrieved from [Link][20]

-

ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link][21]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ACS EST Water. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link][22]

-

University of Washington. (n.d.). Data Analysis Tools. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link][23]

-

Quora. (2017, December 1). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra?. Retrieved from [Link][24]

-

YouTube. (2023, November 29). Experimental Determination of Structure of propanoic acid. Retrieved from [Link][25]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and. Retrieved from [Link][26]

-

NIST Chemistry WebBook. (n.d.). Propanoic acid. Retrieved from [Link][27]

-

Reddit. (2023, March 7). IR spectrum predictor software. Retrieved from [Link][28]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link][2]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000237). Retrieved from [Link][29]

-

SpectraBase. (n.d.). Propionic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][30]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. echemi.com [echemi.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. acdlabs.com [acdlabs.com]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Download NMR Predict - Mestrelab [mestrelab.com]

- 11. bmse000179 Propionic Acid at BMRB [bmrb.io]

- 12. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 13. Visualizer loader [nmrdb.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 16. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Propanoic acid [webbook.nist.gov]

- 18. Visualizer loader [nmrdb.org]

- 19. Simulate and predict NMR spectra [nmrdb.org]

- 20. pubs.aip.org [pubs.aip.org]

- 21. researchgate.net [researchgate.net]

- 22. myneni.princeton.edu [myneni.princeton.edu]

- 23. eng.uc.edu [eng.uc.edu]

- 24. quora.com [quora.com]

- 25. m.youtube.com [m.youtube.com]

- 26. rsc.org [rsc.org]

- 27. Propanoic acid [webbook.nist.gov]

- 28. reddit.com [reddit.com]

- 29. Human Metabolome Database: Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000237) [hmdb.ca]

- 30. spectrabase.com [spectrabase.com]

"2-Benzotriazol-1-yl-propionic acid" chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(1H-Benzotriazol-1-yl)propanoic Acid

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(1H-Benzotriazol-1-yl)propanoic acid (also referred to as 2-Benzotriazol-1-yl-propionic acid). This molecule integrates the versatile benzotriazole scaffold with a propionic acid moiety, creating a compound of significant interest in both industrial and pharmaceutical research. Benzotriazole derivatives are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the compound's structural characteristics, synthetic pathways, spectroscopic signature, chemical reactivity, and potential applications, grounded in authoritative scientific data.

Introduction to the Benzotriazole Scaffold

Benzotriazole (BTA) is a bicyclic heterocyclic compound composed of a benzene ring fused to a 1,2,3-triazole ring.[3] This structural motif is a cornerstone in medicinal chemistry and materials science. The presence of three nitrogen atoms provides unique electronic properties and hydrogen bonding capabilities, making it a privileged structure in drug design.[4] Benzotriazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[2][5] Industrially, they are extensively used as corrosion inhibitors, particularly for copper and its alloys, and as stabilizers in polymers.[3][6]

2-(1H-Benzotriazol-1-yl)propanoic acid incorporates a chiral center and a carboxylic acid functional group, enhancing its utility as a versatile building block for more complex molecules and as a potential pharmacophore in its own right. The carboxylic acid group provides a reactive handle for derivatization, such as amide or ester formation, while the benzotriazole ring system can engage in various intermolecular interactions, including metal chelation and π–π stacking.[7][8]

Physicochemical and Structural Properties

Chemical Structure and Identifiers

The structure consists of a propionic acid group substituted at the N-1 position of the benzotriazole ring system. The substitution occurs on the nitrogen atom that is part of the five-membered triazole ring but not bonded to another nitrogen.

A simplified representation of the chemical structure.

Caption: Chemical structure of 2-(1H-Benzotriazol-1-yl)propanoic acid.

Core Chemical Data

All quantitative data is summarized in the table below for ease of reference.

| Property | Value | Source |

| CAS Number | 4144-65-4 | [6][9] |

| Molecular Formula | C₉H₉N₃O₂ | [6][10] |

| Molecular Weight | 191.19 g/mol | [6] |

| Appearance | White crystalline solid (predicted) | [6] |

| Melting Point | Data not consistently available | [6] |

| Boiling Point | Data not consistently available | [6] |

| Solubility | Soluble in water and various organic solvents | [6] |

Synthesis and Spectroscopic Characterization

Synthetic Pathway: N-Alkylation of Benzotriazole

A prevalent and logical method for synthesizing 2-(1H-Benzotriazol-1-yl)propanoic acid is through the N-alkylation of benzotriazole.[11] This reaction typically involves the deprotonation of benzotriazole with a suitable base to form the benzotriazolide anion, which then acts as a nucleophile, attacking an alkyl halide or a similar electrophile. In this case, a 2-halopropionate ester is a logical choice for the electrophile. The subsequent hydrolysis of the ester yields the desired carboxylic acid.

Causality in Experimental Design:

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the N-H of benzotriazole (pKa ≈ 8.2).[3] Stronger bases like sodium hydride (NaH) can also be used but may require more stringent anhydrous conditions.

-

Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the benzotriazolide anion.

-

Reaction Control: The N-alkylation of benzotriazole can produce two isomers (N-1 and N-2 substitution). The N-1 isomer is generally the major product under thermodynamic control.[3][11]

-

Hydrolysis: Saponification using a strong base like sodium hydroxide (NaOH) followed by acidic workup is a standard and effective method to convert the ester to the carboxylic acid.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Illustrative):

-

N-Alkylation: To a solution of benzotriazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the suspension vigorously.

-

Add ethyl 2-bromopropionate (1.1 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting benzotriazole is consumed.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for several hours until saponification is complete (as monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with concentrated hydrochloric acid.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-(1H-Benzotriazol-1-yl)propanoic acid.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of the synthesized product. While specific experimental spectra are not publicly available, the expected signals can be reliably predicted.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the carboxylic acid and the aromatic system. A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[12][13] A sharp, strong carbonyl (C=O) stretching peak should appear around 1700-1725 cm⁻¹.[14] Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region.[14]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The acidic proton of the carboxylic acid (COOH) is highly deshielded and expected to appear as a broad singlet far downfield, typically between 10-12 ppm.[12] The four aromatic protons on the benzotriazole ring will appear in the aromatic region (7.0-8.5 ppm). The methine proton (-CH) adjacent to the nitrogen and the carbonyl group will likely be a quartet, and the methyl protons (-CH₃) will be a doublet.

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The carbonyl carbon (C=O) is the most deshielded, appearing around 170-180 ppm.[14] The aromatic carbons of the benzotriazole ring will resonate between 110-145 ppm. The aliphatic methine (-CH) and methyl (-CH₃) carbons will appear upfield.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) should show a molecular ion peak (M⁺) corresponding to the molecular weight (191.19).[14] Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, mass 45) or cleavage of the propionic acid side chain.[13]

| Predicted Spectroscopic Data | |

| ¹H NMR (ppm) | COOH: ~10-12 (broad s, 1H); Aromatic-H: ~7.0-8.5 (m, 4H); CH: (q, 1H); CH₃: (d, 3H) |

| ¹³C NMR (ppm) | C=O: ~170-180; Aromatic-C: ~110-145; CH: ~40-50; CH₃: ~15-25 |

| IR (cm⁻¹) | O-H (acid): 2500-3300 (broad); C=O (acid): 1700-1725 (strong); C=C (aromatic): 1450-1600 |

Chemical Reactivity and Applications

Reactivity Profile

The reactivity of 2-(1H-Benzotriazol-1-yl)propanoic acid is dictated by its two primary functional components: the benzotriazole ring and the carboxylic acid group.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines, often using coupling agents like DCC or EDC), and reduction to the corresponding primary alcohol. This reactivity makes it a valuable synthon for building larger, more complex molecules in drug discovery.

-

Benzotriazole Ring: The triazole portion of the molecule can act as a ligand, coordinating with metal ions. The nitrogen atoms possess lone pairs of electrons that can form coordinate bonds, making the compound an effective chelating agent. This property is the basis for its use as a corrosion inhibitor, where it forms a protective complex layer on metal surfaces.[6]

Caption: Chelation of a metal ion (M²⁺) by the compound.

Applications in Research and Drug Development

While primarily known as a corrosion inhibitor, the structural features of 2-(1H-Benzotriazol-1-yl)propanoic acid make it a molecule of interest for pharmaceutical applications.[6] The broader class of benzotriazole derivatives has been extensively investigated for a range of therapeutic uses.

-

Antimicrobial Agents: Many benzotriazole derivatives exhibit potent activity against bacteria and fungi.[5][15][16] The core structure can be derivatized to optimize these properties.

-

Anti-inflammatory and Analgesic Activity: The benzotriazole nucleus is present in compounds screened for anti-inflammatory and analgesic effects.[1][17]

-

Synthetic Intermediate: The compound serves as a valuable building block. For instance, the carboxylic acid can be coupled to amines, amino acids, or other drug fragments to create novel hybrid molecules with potentially enhanced biological activity.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-(1H-Benzotriazol-1-yl)propanoic acid.

-

Hazard Identification: The compound is classified as an irritant.[6] According to safety data sheets for related benzotriazole compounds, it is harmful if swallowed and causes serious eye irritation.[18][19][20]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[19]

-

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[18][21]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22][23] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[19][20]

Conclusion

2-(1H-Benzotriazol-1-yl)propanoic acid is a multifunctional compound with a well-defined chemical profile. Its synthesis is achievable through standard organic chemistry reactions, and its structure can be unequivocally confirmed by modern spectroscopic techniques. The combination of the pharmacologically significant benzotriazole ring and a reactive carboxylic acid handle makes it a compound with dual utility: as an effective industrial agent and as a promising platform for the development of novel therapeutic agents. Further research into its biological activity and derivatization is warranted to fully explore its potential in drug discovery and materials science.

References

-

LookChem. (n.d.). Cas 4144-65-4, this compound. Retrieved from [Link]

-

Desai, P. S., et al. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF LIGAND 2-{[2-(5-BENZOYL-1H-1,2,3- BENZOTRIAZOLE-1-YL)-2-OXOETHYL]AMINO} PROPIONIC ACID. RASAYAN Journal of Chemistry, 14(2). Retrieved from [Link]

-

Jamkhandi, C. M., et al. (n.d.). Scheme 1: Synthetic pathway for Benzotriazole derivatives (Ia to Va and.... ResearchGate. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound, (CAS# 4144-65-4). Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

- Castrol. (2025). SAFETY DATA SHEET - Hysol SL 45 XBB. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C31A05A6552B3C53802588140056976B/ File/11015694.pdf)

-

Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Retrieved from [Link]

- Kumar, D., et al. (2018). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Advanced Scientific Research, 9(2).

-

Zhang, L., et al. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. Retrieved from [Link]

-

The Sherwin-Williams Company. (n.d.). SAFETY DATA SHEET - MAP-LVG923. Retrieved from [Link]

-

Husain, A., et al. (2011). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. PubMed. Retrieved from [Link]

-

Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. Retrieved from [Link]

-

Gherman, C., et al. (2022). Novel Triterpenic Acid—Benzotriazole Esters Act as Pro-Apoptotic Antimelanoma Agents. MDPI. Retrieved from [Link]

-

CPAchem. (2023). Safety data sheet - 1H-Benzotriazole. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

-

LeBlond, J., & Biddle, M. (n.d.). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. ChemEd X. Retrieved from [Link]

-

Maccioni, E., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Retrieved from [Link]

-

Xu, S., & Shen, Y. (2012). (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Castrol. (2024). SAFETY DATA SHEET - Tribol GR PS 2 HT. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C31A05A6552B3C53802588140056976B/ File/1015694.pdf)

Sources

- 1. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound CAS#: 4144-65-4 [m.chemicalbook.com]

- 10. This compound,(CAS# 4144-65-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]

- 15. ias.ac.in [ias.ac.in]

- 16. Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. carlroth.com [carlroth.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. buyat.ppg.com [buyat.ppg.com]

- 24. ProductCode: 469239 Product Name: [msdspds.castrol.com]

An In-depth Technical Guide to 2-Benzotriazol-1-yl-propionic Acid (CAS 4144-65-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 2-Benzotriazol-1-yl-propionic acid (CAS 4144-65-4), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis, and detailed analytical characterization. Furthermore, it explores its established and potential applications, with a particular focus on its role as a key building block for the synthesis of novel therapeutic agents and as an effective corrosion inhibitor. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science, providing both foundational knowledge and practical insights.

Introduction and Chemical Identity

This compound, identified by the CAS number 4144-65-4, is a derivative of benzotriazole, a bicyclic heterocyclic compound. The incorporation of a propionic acid moiety at the 1-position of the benzotriazole ring system imparts unique chemical properties that make it a valuable intermediate in organic synthesis. Its structure combines the aromatic, electron-rich benzotriazole core with a reactive carboxylic acid functional group, enabling a wide range of chemical modifications.

Nomenclature and Structural Representation:

-

Systematic IUPAC Name: 2-(1H-1,2,3-Benzotriazol-1-yl)propanoic acid

-

Common Synonyms: this compound, (+/-)-2-([1]-Benztriazolyl)-propionsaeure

-

Molecular Formula: C₉H₉N₃O₂

-

Molecular Weight: 191.19 g/mol [1]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling and application of any chemical compound.

Physicochemical Properties

While some physicochemical data for this compound is not extensively reported in publicly available literature, the following table summarizes the known information. It is a white crystalline solid that is soluble in water and various organic solvents[1].

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₃O₂ | [1] |

| Molecular Weight | 191.19 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

Safety and Handling

This compound is classified as an irritant and is considered toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Hazard Codes: Xi (Irritant), T (Toxic)[1]

-

Risk Statements: R25 (Toxic if swallowed)

-

Safety Statements: S45 (In case of accident or if you feel unwell, seek medical advice immediately)[1]

In case of accidental exposure, standard first-aid measures should be followed, and immediate medical attention should be sought. Spills should be cleaned up promptly using appropriate absorbent materials, and the waste should be disposed of in accordance with local regulations.

Synthesis and Characterization

The synthesis of this compound can be achieved through the nucleophilic substitution reaction of benzotriazole with a suitable propionic acid derivative.

Synthetic Pathway

A common and effective method for the synthesis of this compound involves the reaction of benzotriazole with 2-chloropropionic acid[1]. This reaction is typically carried out in the presence of a base to deprotonate the benzotriazole, thereby activating it as a nucleophile.

Experimental Protocol:

-

To a solution of benzotriazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., sodium hydride or potassium carbonate, 1.1 eq) portion-wise at 0 °C.

-

Stir the resulting mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Add 2-chloropropionic acid (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to afford the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Due to the limited availability of specific experimental spectra for this compound in the public domain, the following characterization data is based on expected values for its structural motifs and data from closely related analogs.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, typically in the range of δ 7.0-8.0 ppm. The methine proton of the propionic acid moiety would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl group would present as a doublet.

13C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the benzotriazole ring in the aromatic region (δ 110-150 ppm). The carbonyl carbon of the carboxylic acid would be observed at a significantly downfield shift (δ > 170 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group. A strong, sharp peak around 1700-1725 cm⁻¹ would indicate the C=O stretching of the carbonyl group. Characteristic peaks for the aromatic C-H and C=C stretching of the benzotriazole ring would also be present.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 191, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the propionic acid side chain.

Applications and Scientific Insights

The unique structural features of this compound make it a valuable molecule in several scientific and industrial domains.

Intermediate in Drug Discovery

The benzotriazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anthelmintic, antimicrobial, and anticancer properties[2]. This compound serves as a key starting material for the synthesis of more complex derivatives with enhanced therapeutic potential. The carboxylic acid functionality provides a convenient handle for amide bond formation, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

-

Anti-inflammatory Agents: Derivatives synthesized from this compound have shown promise as anti-inflammatory agents[3]. The mechanism of action often involves the inhibition of key inflammatory mediators.

-

Anthelmintic Agents: The benzotriazole nucleus is also found in several anthelmintic drugs. Modification of the propionic acid side chain of the title compound can lead to the development of new anthelmintic candidates with improved efficacy and pharmacokinetic profiles[4].

Corrosion Inhibition

Benzotriazole and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys[5]. They function by forming a protective, passive film on the metal surface, which prevents the ingress of corrosive agents. The mechanism involves the chemisorption of the benzotriazole molecule onto the metal surface, where the nitrogen atoms of the triazole ring coordinate with the metal ions, forming a stable, polymeric complex[6].

This compound is utilized as a corrosion inhibitor in metalworking fluids[1]. The presence of the carboxylic acid group can enhance its solubility and may also participate in the interaction with the metal surface, potentially leading to a more robust and adherent protective layer compared to unsubstituted benzotriazole.

Conclusion

This compound (CAS 4144-65-4) is a compound of significant interest due to its versatile chemical nature and its utility as a synthetic intermediate and a functional molecule. Its role as a precursor for the development of novel pharmaceuticals, particularly anti-inflammatory and anthelmintic agents, highlights its importance in medicinal chemistry. Furthermore, its application as a corrosion inhibitor underscores its value in materials science. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, aiming to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their respective fields. Further research into the specific biological mechanisms of its derivatives and a more detailed elucidation of its corrosion inhibition properties will undoubtedly expand its applications in the future.

References

-

LookChem. (n.d.). Cas 4144-65-4, this compound. Retrieved from [Link]

-

Supplementary Material to One-pot preparation of carbamoyl benzotriazoles and their applications in the preparation of ureas, hy. (n.d.). Retrieved from [Link]

-

Pérez-Torralba, M., Claramunt, R. M., Alkorta, I., & Elguero, J. (2007). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6, showing the... ResearchGate. Retrieved from [Link]

-

Wan, J., Lv, P.-C., Tian, N.-N., & Zhu, H.-L. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597–606. Retrieved from [Link]

-

Durgadasheemi, N. N., Kolageri, S., & Hemanth, S. (2024, March 5). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Desai, P. S., & Parekh, D. V. (2021). synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. ResearchGate. Retrieved from [Link]

-

Jain, A., & Sharma, S. (2013). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC. Retrieved from [Link]

-

MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

Evaluation of in vitro anthelmintic activities of novel 1,2,3 - benzotriazole derivatives synthesized in ultrasonic and solvent free conditions. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives. (2022, July 13). PMC. Retrieved from [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Imidazolium-supported benzotriazole: An efficient and recoverable activating reagent for amide, ester and thioester. (n.d.). Retrieved from [Link]

-

Stenutz. (n.d.). 2-(1H-benzotriazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

-

Lee, S. M., & Kim, J. G. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. MDPI. Retrieved from [Link]

-

Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen. (2023, August 23). Frontiers. Retrieved from [Link]

-

Copper Corrosion Inhibitors. A review. (n.d.). International Journal of Electrochemical Science. Retrieved from [Link]

-

Biopharmaceutic evaluation of novel anthelmintic (1H-benzimidazol-5(6)-yl)carboxamide derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Kim, Y. S., & Kim, J. G. (2019). Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole. KoreaScience. Retrieved from [Link]

-

Haugwitz, R. D., Angel, R. G., Jacobs, G. A., Maurer, B. V., Narayanan, V. L., Cruthers, L. R., & Szanto, J. (1982). Antiparasitic agents. 5. Synthesis and anthelmintic activities of novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles and benzothiazoles. Journal of Medicinal Chemistry, 25(8), 969–974. Retrieved from [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. (n.d.). PubMed. Retrieved from [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). PMC. Retrieved from [Link]

- US5219523A - Copper and copper alloy corrosion inhibitors. (n.d.). Google Patents.

-

FTIR spectrum of the Benzotriazole powder. (n.d.). ResearchGate. Retrieved from [Link]

-

Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid. (2015, August 26). International Journal of Electrochemical Science. Retrieved from [Link]

-

Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. (n.d.). PMC. Retrieved from [Link]

-

Castrol. (2025, July 21). Safety Data Sheet. Retrieved from [Link]

-

Material Safety Data Sheet - CONTINUUM AT3207. (n.d.). Retrieved from [Link]

-

Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PMC. Retrieved from [Link]

-

FTIR spectrum of benzotriazole. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Benzotriazole. (n.d.). NIST WebBook. Retrieved from [Link]

-

(1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. (n.d.). NIH. Retrieved from [Link]

-

3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

(PDF) (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Benzotriazole. (n.d.). PubChem. Retrieved from [Link]

-

α,α-Dimethyl-1H-benzotriazole-1-acetic acid. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. (n.d.). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2023, March 11). Diva-portal.org. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(1H-Benzotriazol-1-yl)propanoic Acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Benzotriazol-1-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science. This document delves into the molecular structure, physicochemical properties, and synthesis of this compound. Furthermore, it explores the known biological activities of structurally related benzotriazole derivatives, offering insights into the potential applications of 2-(1H-Benzotriazol-1-yl)propanoic acid in drug discovery and development. The guide is intended to serve as a valuable resource for researchers and professionals working with benzotriazole-based compounds.

Introduction: The Benzotriazole Scaffold in Scientific Research

The benzotriazole moiety, a fused bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its versatile biological activities. Benzotriazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, and antitumor effects[1]. The unique electronic and structural characteristics of the benzotriazole ring system allow it to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological targets. The incorporation of a propanoic acid side chain at the N1-position of the benzotriazole ring introduces a chiral center and a carboxylic acid functional group, opening avenues for further chemical modification and interaction with biological systems. This guide focuses specifically on 2-(1H-Benzotriazol-1-yl)propanoic acid, providing a detailed analysis of its chemical and structural features.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(1H-Benzotriazol-1-yl)propanoic acid consists of a propanoic acid molecule substituted at the C2 position with a 1H-benzotriazol-1-yl group. The presence of a chiral center at the alpha-carbon of the propanoic acid moiety means that this compound can exist as two enantiomers, (S)-2-(1H-benzotriazol-1-yl)propanoic acid and (R)-2-(1H-benzotriazol-1-yl)propanoic acid, or as a racemic mixture.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Note: This is a simplified 2D representation. The asterisk () indicates a chiral center.*

Caption: Molecular structure of 2-(1H-Benzotriazol-1-yl)propanoic acid.

Physicochemical Data

| Property | Value (for 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid) | Reference |

| CAS Number | 4233-62-9 | [2] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| Melting Point | 145 °C | [3] |

| Solubility (pH 7.4) | 11.9 µg/mL | [2] |

| pKa (Predicted) | 4.28 ± 0.10 | [4] |

| LogP (Predicted) | -0.20 | [5] |

It is crucial to experimentally verify these properties for 2-(1H-Benzotriazol-1-yl)propanoic acid for any research or development application.

Synthesis and Characterization

Proposed Synthesis Protocol

A plausible synthetic route to 2-(1H-Benzotriazol-1-yl)propanoic acid involves the N-alkylation of benzotriazole with a suitable 2-halopropanoic acid derivative. The following is a proposed, generalized protocol based on known methods for the synthesis of similar N-substituted benzotriazoles.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Proposed workflow for the synthesis of 2-(1H-Benzotriazol-1-yl)propanoic acid.

Step-by-Step Methodology:

-

N-Alkylation:

-

To a solution of benzotriazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes at room temperature to form the benzotriazole anion.

-

Slowly add ethyl 2-bromopropanoate (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(1H-benzotriazol-1-yl)propanoate.

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

-

Add a base such as lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq).

-

Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Wash the aqueous layer with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of ~2-3 with a dilute acid (e.g., 1M HCl) at 0 °C, which should precipitate the desired carboxylic acid.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude 2-(1H-Benzotriazol-1-yl)propanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, typically in the range of 7.0-8.0 ppm. The methine proton (Cα-H) of the propanoic acid moiety would likely appear as a quartet in the region of 4.0-5.0 ppm, coupled to the methyl protons. The methyl protons (Cβ-H₃) would appear as a doublet further upfield. The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons of the benzotriazole ring, the carbonyl carbon of the carboxylic acid (typically >170 ppm), the alpha-carbon, and the beta-carbon of the propanoic acid side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp and strong C=O stretching absorption for the carbonyl group should be present around 1700-1725 cm⁻¹. Characteristic C=C and C-N stretching vibrations from the benzotriazole ring are also expected in the fingerprint region. The N-H stretching frequency of benzotriazole itself is observed at 3462 cm⁻¹[6].

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (191.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the propanoic acid side chain.

Potential Applications and Biological Relevance

While specific biological studies on 2-(1H-Benzotriazol-1-yl)propanoic acid are limited in the public domain, the broader class of benzotriazole derivatives has shown significant promise in various therapeutic areas.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of benzotriazole derivatives[1]. The benzotriazole scaffold is a key component in several antifungal drugs. The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways. It is plausible that 2-(1H-Benzotriazol-1-yl)propanoic acid could exhibit similar properties, making it a candidate for further investigation in the development of new anti-infective agents. For instance, some N-acyl-1H-benzotriazole derivatives have shown good antifungal activity[7].

Anticancer and Antiproliferative Potential

Benzotriazole-containing compounds have also been investigated for their anticancer properties. Some derivatives have been shown to induce apoptosis in cancer cell lines[8]. The propanoic acid moiety could potentially enhance the solubility and bioavailability of the compound, or it could be used as a handle to conjugate the benzotriazole scaffold to other cytotoxic agents or targeting ligands. Research on 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles has demonstrated their antiproliferative activity against various human tumor-derived cell lines[9][10].

dot graph "Potential_Biological_Activity" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Potential areas of application for 2-(1H-Benzotriazol-1-yl)propanoic acid.

Corrosion Inhibition

Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys. They form a protective film on the metal surface, preventing oxidative reactions. The presence of the carboxylic acid group in 2-(1H-Benzotriazol-1-yl)propanoic acid could enhance its solubility in aqueous media and potentially modulate its interaction with metal surfaces, making it a candidate for investigation in materials science and industrial applications.

Conclusion and Future Directions

2-(1H-Benzotriazol-1-yl)propanoic acid is a structurally interesting molecule with the potential for diverse applications, particularly in the fields of medicinal chemistry and materials science. While there is a clear need for further experimental validation of its physicochemical properties and a more in-depth investigation into its specific biological activities, the existing literature on related benzotriazole derivatives provides a strong rationale for its continued study. Future research should focus on the enantioselective synthesis of its stereoisomers, the comprehensive characterization of its properties, and the systematic evaluation of its biological profile against a range of therapeutic targets. Such studies will be crucial in unlocking the full potential of this promising compound.

References

-

Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-(1H-benzotriazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

- Sanna, P., Carta, A., & Nikookar, M. E. R. (2002). Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. European Journal of Medicinal Chemistry, 37(11), 883-891.

-

PubChem. (n.d.). 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). α,α-Dimethyl-1H-benzotriazole-1-acetic acid. Retrieved from [Link]

- Khan, I., et al. (2022). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Molecules, 27(13), 4234.

-

Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from [Link]

- Păun, A., et al. (2022). Novel Triterpenic Acid—Benzotriazole Esters Act as Pro-Apoptotic Antimelanoma Agents. International Journal of Molecular Sciences, 23(15), 8269.

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

- Siddiqui, Z. N., & Khan, S. A. (2007). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. European journal of medicinal chemistry, 42(7), 1014–1018.

- Sanna, P., Carta, A., & Rahbar Nikookar, M. E. (2002). Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. Il Farmaco, 57(11), 929-937.

- Caliendo, G., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 141-167.

- Hendrikse, N. M., et al. (2021). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Xenobiotica, 51(8), 901-915.

-

ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in the monomeric state (a) and its H-complexes with acetone (b) and dioxane (c). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropanoic acid | C10H11N3O2 | CID 2913712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 4233-62-9 CAS MSDS (3-BENZOTRIAZOL-1-YL-2-METHYL-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-(1H-benzotriazol-1-yl)-2-methylpropanoic acid [stenutz.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (1H-1,2,3-Benzotriazol-1-yl)methyl 2,2-dimethylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

An In-Depth Technical Guide to the Solubility Profile of 2-Benzotriazol-1-yl-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction